molecular formula C19H16N2O4S2 B4047506 3-(1,3-Benzothiazol-2-ylsulfanyl)-1-(3,4-dimethoxyphenyl)pyrrolidine-2,5-dione

3-(1,3-Benzothiazol-2-ylsulfanyl)-1-(3,4-dimethoxyphenyl)pyrrolidine-2,5-dione

Cat. No.: B4047506
M. Wt: 400.5 g/mol
InChI Key: WLEHNOLNSQBLCC-UHFFFAOYSA-N
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Description

3-(1,3-Benzothiazol-2-ylsulfanyl)-1-(3,4-dimethoxyphenyl)pyrrolidine-2,5-dione is a complex organic compound that features a benzothiazole ring, a dimethoxyphenyl group, and a pyrrolidine-2,5-dione moiety. Compounds with such structures are often studied for their potential biological activities and applications in various fields, including medicinal chemistry and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(1,3-Benzothiazol-2-ylsulfanyl)-1-(3,4-dimethoxyphenyl)pyrrolidine-2,5-dione typically involves multi-step organic reactions. A common approach might include:

    Formation of the Benzothiazole Ring: This can be achieved by cyclization reactions involving ortho-aminothiophenol and carbon disulfide or similar reagents.

    Attachment of the Sulfanyl Group: The benzothiazole ring can be functionalized with a sulfanyl group using thiolation reactions.

    Formation of the Pyrrolidine-2,5-dione Moiety: This can be synthesized through cyclization reactions involving appropriate dicarboxylic acid derivatives.

    Coupling Reactions: The final step involves coupling the benzothiazole-sulfanyl intermediate with the dimethoxyphenyl-pyrrolidine-2,5-dione intermediate under suitable conditions, such as using coupling reagents like EDCI or DCC.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes for large-scale production, focusing on yield, purity, and cost-effectiveness. This might include the use of continuous flow reactors, advanced purification techniques, and automation.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, especially at the sulfanyl group, leading to sulfoxides or sulfones.

    Reduction: Reduction reactions could target the carbonyl groups in the pyrrolidine-2,5-dione moiety.

    Substitution: Electrophilic or nucleophilic substitution reactions could occur at the aromatic rings.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (mCPBA).

    Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Reagents like halogens for electrophilic substitution or organometallic reagents for nucleophilic substitution.

Major Products

The major products would depend on the specific reactions and conditions used. For example, oxidation might yield sulfoxides or sulfones, while reduction could yield alcohols or amines.

Scientific Research Applications

Chemistry

    Catalysis: The compound could be used as a ligand in catalytic reactions.

    Materials Science:

Biology

    Enzyme Inhibition: Potential use as an inhibitor for specific enzymes due to its unique structure.

    Antimicrobial Activity: Possible applications in developing new antimicrobial agents.

Medicine

    Drug Development: Exploration as a lead compound for developing new pharmaceuticals targeting specific diseases.

Industry

    Chemical Sensors: Use in the development of sensors for detecting specific analytes.

Mechanism of Action

The mechanism of action would depend on the specific application. For example, if used as an enzyme inhibitor, the compound might bind to the active site of the enzyme, blocking its activity. The molecular targets and pathways would need to be identified through detailed biochemical studies.

Comparison with Similar Compounds

Similar Compounds

  • 3-(1,3-Benzothiazol-2-ylsulfanyl)-1-phenylpyrrolidine-2,5-dione
  • 3-(1,3-Benzothiazol-2-ylsulfanyl)-1-(3,4-dimethoxyphenyl)butane-2,5-dione

Uniqueness

The presence of the dimethoxyphenyl group and the specific arrangement of functional groups in 3-(1,3-Benzothiazol-2-ylsulfanyl)-1-(3,4-dimethoxyphenyl)pyrrolidine-2,5-dione might confer unique biological activities or chemical properties compared to similar compounds.

Properties

IUPAC Name

3-(1,3-benzothiazol-2-ylsulfanyl)-1-(3,4-dimethoxyphenyl)pyrrolidine-2,5-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16N2O4S2/c1-24-13-8-7-11(9-14(13)25-2)21-17(22)10-16(18(21)23)27-19-20-12-5-3-4-6-15(12)26-19/h3-9,16H,10H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WLEHNOLNSQBLCC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)N2C(=O)CC(C2=O)SC3=NC4=CC=CC=C4S3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16N2O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

400.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-(1,3-Benzothiazol-2-ylsulfanyl)-1-(3,4-dimethoxyphenyl)pyrrolidine-2,5-dione
Reactant of Route 2
Reactant of Route 2
3-(1,3-Benzothiazol-2-ylsulfanyl)-1-(3,4-dimethoxyphenyl)pyrrolidine-2,5-dione
Reactant of Route 3
Reactant of Route 3
3-(1,3-Benzothiazol-2-ylsulfanyl)-1-(3,4-dimethoxyphenyl)pyrrolidine-2,5-dione
Reactant of Route 4
Reactant of Route 4
3-(1,3-Benzothiazol-2-ylsulfanyl)-1-(3,4-dimethoxyphenyl)pyrrolidine-2,5-dione
Reactant of Route 5
Reactant of Route 5
3-(1,3-Benzothiazol-2-ylsulfanyl)-1-(3,4-dimethoxyphenyl)pyrrolidine-2,5-dione
Reactant of Route 6
3-(1,3-Benzothiazol-2-ylsulfanyl)-1-(3,4-dimethoxyphenyl)pyrrolidine-2,5-dione

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